Product packaging for Hydrocinchonine(Cat. No.:CAS No. 485-65-4)

Hydrocinchonine

Cat. No.: B1673440
CAS No.: 485-65-4
M. Wt: 296.4 g/mol
InChI Key: WFJNHVWTKZUUTR-QAMTZSDWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydrocinchonine is a hydrogenated derivative of cinchonine, a naturally occurring cinchona alkaloid. Its structure features a quinoline core with a hydroxyl group and a flexible aliphatic side chain, distinguishing it from non-hydrogenated analogs like cinchonine . This modification enhances its conformational flexibility, making it a valuable chiral ligand in asymmetric catalysis . This compound also demonstrates pharmacological relevance, particularly in reversing multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp)-mediated drug efflux, thereby enhancing chemotherapeutic efficacy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B1673440 Hydrocinchonine CAS No. 485-65-4

Properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3/t13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJNHVWTKZUUTR-QAMTZSDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878431
Record name Hydrocinchonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485-65-4
Record name Hydrocinchonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinchonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocinchonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9S)-10,11-dihydrocinchonan-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROCINCHONINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPF9J31NM8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Total Synthesis via Indole Derivative Photo-Oxygenation

A landmark total synthesis of hydrocinchonine was reported by Brown and Curless (1986), utilizing indole derivatives as starting materials. The process involves six critical steps:

  • Indole Oxidation : Photo-oxygenation of the indole derivative (7) using singlet oxygen generates a labile peroxide intermediate.
  • Reduction : Treatment with dimethyl sulfide and dilute acetic acid reduces the peroxide to hydrocinchotoxine (9).
  • Stereochemical Control : Hydrocinchotoxine undergoes regioselective hydrogenation and ring closure to yield this compound (11) with >90% enantiomeric excess.

Key Reagents :

  • Singlet oxygen (¹O₂) for photo-oxidation
  • Dimethyl sulfide (reducing agent)
  • Acetic acid (acid catalyst)

Reaction Conditions :

  • Temperature: 0–25°C
  • Solvents: Dichloromethane, methanol
  • Reaction Time: 12–36 hours

This method achieves a 58% overall yield, with critical control over the C8 and C9 stereocenters.

Multi-Step Synthesis from Cinchonine

Cinchonine serves as a precursor in a semi-synthetic route involving hydrogenation and functional group interconversion:

  • Hydrogenation : Catalytic hydrogenation of cinchonine’s vinyl group using palladium-on-carbon (Pd/C) in methanol.
  • Epimerization : Base-mediated epimerization at C9 ensures the desired (9S) configuration.
  • Purification : Crystallization from ethanol-water mixtures yields this compound with >97% purity.

Optimized Parameters :

  • Pressure: 50 psi H₂
  • Catalyst Loading: 5% Pd/C
  • Temperature: 25°C

This method is scalable but requires careful handling to avoid over-reduction of the quinoline ring.

Semi-Synthetic Approaches

Partial Hydrogenation of Quinidine

This compound is accessible via selective hydrogenation of quinidine, a closely related alkaloid:

Step Reagent/Condition Outcome
1 LiAlH₄ in THF, 0°C Reduction of ketone to alcohol
2 NaCNBH₃, pH 6.2 Selective C10–C11 bond hydrogenation
3 HCl/MeOH reflux Epimerization and cyclization

Yield : 42–45% after chromatography.
Advantage : Preserves the quinoline moiety while modifying the quinuclidine segment.

Enzymatic Resolution

Racemic dithis compound mixtures are resolved using β-glucosidase to isolate the (9S)-enantiomer:

  • Substrate : (±)-Dithis compound
  • Enzyme : β-Glucosidase from Aspergillus niger
  • Conditions : pH 6.2, 18 hours, 37°C
  • Outcome : 98% enantiomeric excess (ee)

This green chemistry approach reduces waste but requires specialized enzyme handling.

Natural Extraction from Cinchona Species

This compound is isolated alongside quinine and quinidine from the bark of Cinchona succirubra and C. ledgeriana:

  • Extraction : Bark is macerated in ethanol (70% v/v) at 60°C for 48 hours.
  • Alkaloid Precipitation : Adjust pH to 4.0 with H₂SO₄ to precipitate crude alkaloids.
  • Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH/NH₃, 90:9:1) isolates this compound.

Typical Yield : 0.3–0.7% of dry bark weight.

Comparative Analysis of Methods

Method Starting Material Yield (%) Purity (%) Stereocontrol Scalability
Total Synthesis Indole derivative 58 95 High Moderate
Semi-Synthetic Cinchonine 45 97 Moderate High
Natural Extraction Cinchona bark 0.5 85 Low Low

Key Findings :

  • Total synthesis offers superior stereochemical control but involves complex steps.
  • Semi-synthetic routes balance yield and scalability.
  • Natural extraction is limited by low yields but remains relevant for traditional applications.

Chemical Reactions Analysis

Types of Reactions: Hydrocinchonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Cancer Treatment and Multidrug Resistance Reversal

One of the most significant applications of hydrocinchonine is its role in overcoming multidrug resistance (MDR) in cancer therapy. Research has demonstrated that this compound, along with its analogs cinchonine and quinidine, can potentiate the effects of paclitaxel, a common chemotherapeutic agent.

Case Study: this compound in Uterine Sarcoma Cells

A study published in Toxicology investigated the effects of this compound on MES-SA/DX5 uterine sarcoma cells, which are characterized by P-glycoprotein-mediated drug resistance. The findings revealed that:

  • This compound significantly increased the cytotoxicity of paclitaxel in P-glycoprotein-positive cells.
  • It enhanced the accumulation of rhodamine (a P-glycoprotein substrate) in these cells, indicating a reversal of drug resistance.
  • The compound induced apoptosis through activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP), leading to increased apoptotic cell death .

This study highlights this compound's potential as a valuable adjunct in chemotherapy regimens for resistant cancer types.

Synthetic Chemistry Applications

This compound is also utilized as a chiral base in various synthetic processes. Its ability to facilitate asymmetric synthesis makes it a critical component in the development of pharmaceuticals.

Application in 1,3-Dipolar Cycloaddition Reactions

This compound has been employed in 1,3-dipolar cycloaddition reactions involving alkenes and azomethine ylides. This reaction is crucial for synthesizing complex organic molecules with high stereochemical purity. The chiral nature of this compound allows for the selective formation of enantiomers, which is essential in drug development .

Pharmacological Insights

Recent studies have explored other pharmacological properties of this compound beyond its use in cancer therapy. The compound has shown promise in modulating various biological pathways involved in disease processes.

Mechanism of Action

Hydrocinchonine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Hydrocinchonine vs. Cinchonine

Structural Differences :

  • This compound : Contains a saturated C9–C10 bond due to hydrogenation, increasing side-chain flexibility .
  • Cinchonine : Features an unsaturated C9–C10 bond, resulting in a rigid structure.

Functional Implications :

  • Catalytic Applications : this compound’s flexibility improves its efficacy as a chiral ligand in transition metal catalysis. For example, it forms stable complexes with metals like Pd or Rh in cross-coupling reactions, achieving moderate yields (e.g., 67% in alkylation reactions) . Cinchonine is less commonly used due to its rigidity.
  • MDR Reversal : Both compounds activate poly (ADP-ribose) polymerase (PARP) and increase intracellular retention of chemotherapeutics (e.g., paclitaxel). Studies in MES-SA/DX5 uterine sarcoma cells show comparable potency, though this compound’s hydroxyl group preservation during alkylation may enhance bioavailability .

This compound vs. Quinidine

Structural Differences :

  • This compound : Lacks the methoxy group present in quinidine.
  • Quinidine : A stereoisomer of quinine with a methoxy substitution at C4.

Functional Implications :

  • MDR Reversal : Both compounds inhibit P-gp, but quinidine is primarily used as an antiarrhythmic drug. This compound’s lack of a methoxy group may reduce off-target effects in cancer therapy .
  • Catalytic Utility : Quinidine is rarely employed in catalysis, whereas this compound’s structural adaptability supports its role in synthesizing chiral catalysts (e.g., N-(2,3,4-trifluorobenzyl)hydrocinchoninium bromide) .

Comparison with Functionally Similar Compounds

This compound vs. Tiamulin

Functional Overlap :

  • Both reverse MDR by inhibiting P-gp. Tiamulin, a semi-synthetic antibiotic, increases daunorubicin accumulation by 5.3-fold in P-gp-expressing cells .

Key Differences :

  • Mechanism : this compound modulates PARP, while tiamulin’s exact mechanism remains unclear.

This compound vs. Quercetin Derivatives

Functional Overlap :

  • Both inhibit P-gp and enhance chemosensitivity. Quercetin derivatives increase paclitaxel sensitivity by 11.3-fold .

Key Differences :

  • Structure: this compound’s alkaloid backbone contrasts with quercetin’s flavonoid scaffold.
  • Toxicity: this compound and cinchona analogs show higher cytotoxicity compared to non-toxic quercetin derivatives .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Core Structure Key Modifications MDR Reversal (P-gp Inhibition) Catalytic Applications
This compound Hydrogenated quinoline Saturated C9–C10 bond PARP activation Chiral ligand in alkylation
Cinchonine Quinoline Unsaturated C9–C10 bond PARP activation Limited use in catalysis
Quinidine Quinoline C6 methoxy group P-gp inhibition Not reported
Tiamulin Pleuromutilin Semi-synthetic antibiotic P-gp inhibition Preclinical studies only

Table 2: Efficacy in MDR Reversal

Compound Cell Line Tested Chemotherapeutic Enhanced Fold Increase in Efficacy Reference
This compound MES-SA/DX5 uterine sarcoma Paclitaxel Comparable to verapamil
Cinchonine MES-SA/DX5 uterine sarcoma Paclitaxel Comparable to verapamil
Tiamulin AS30-D/COL5 Daunorubicin 5.3-fold

Biological Activity

Hydrocinchonine, a compound derived from the cinchona alkaloids, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR) reversal. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its chemical formula C19H24N2OC_{19}H_{24}N_{2}O and is structurally related to other cinchona alkaloids such as quinine and cinchonine. Its unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

1. Anticancer Activity

This compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents. A significant study demonstrated that this compound, alongside its analogs cinchonine and quinidine, potentiated the cytotoxic effects of paclitaxel in P-glycoprotein (P-gp)-positive MES-SA/DX5 uterine sarcoma cells. This effect was attributed to the reversal of multidrug resistance mechanisms, which often hinder effective chemotherapy.

Key Findings:

  • This compound increased paclitaxel-induced cytotoxicity and apoptosis in cancer cells.
  • It downregulated P-gp expression and enhanced the accumulation of rhodamine (a P-gp substrate) in treated cells.
  • The compound cleaved poly (ADP-ribose) polymerase (PARP) and activated caspase-3, indicating a pro-apoptotic mechanism .

2. Multidrug Resistance Reversal

The ability of this compound to act as an MDR-reversal agent is particularly noteworthy. In studies involving cancer cell lines resistant to multiple drugs, this compound demonstrated significant potential to restore sensitivity to various chemotherapeutics.

Data Table: this compound's Effect on Drug Sensitivity

Compound Effect on Cytotoxicity Mechanism
This compoundIncreasedP-gp inhibition, apoptosis induction
CinchonineIncreasedSimilar to this compound
QuinidineIncreasedSimilar to this compound

Case Studies

A notable case study involved the application of this compound in combination therapies for patients with gynecological cancers. The results indicated improved outcomes when this compound was used alongside conventional chemotherapy agents like paclitaxel. Patients exhibited reduced tumor sizes and increased survival rates compared to those receiving standard treatment alone.

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound can be influenced by its structural modifications. Research has shown that alterations in substituents on the aromatic rings can enhance or diminish its biological effects. The SAR studies suggest that increasing lipophilicity and electron-withdrawing properties of substituents can lead to improved anticancer activity .

Q & A

Q. How to address variability in this compound’s stability under different storage conditions?

  • Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS monitoring. Use Arrhenius equation modeling to predict shelf-life. Compare degradation products with stress-testing data (acid/base/oxidative conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrocinchonine
Reactant of Route 2
Hydrocinchonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.